

An In-depth Technical Guide to the Thermodynamic Properties of Solid Gold Tricyanide

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Compound of Interest		
Compound Name:	Gold tricyanide	
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Disclaimer: Direct experimental data on the thermodynamic properties of solid **gold tricyanide** (Au(CN)₃) is scarce in publicly accessible literature. This guide provides a comprehensive overview based on available data for related gold and cyanide compounds, outlines the established experimental methodologies for determining these properties, and presents theoretical approaches for their estimation.

Introduction

Gold(III) tricyanide, Au(CN)₃, is an inorganic compound of interest due to the diverse applications of gold complexes in catalysis, materials science, and medicine. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, Gibbs free energy of formation, and specific heat capacity, is crucial for predicting its stability, reactivity, and potential synthetic pathways. This technical guide synthesizes the available knowledge and provides a framework for the experimental and theoretical characterization of this compound.

Thermodynamic Data of Gold and Related Cyanide Compounds

While specific data for solid Au(CN)₃ is not readily available, the thermodynamic properties of its constituent elements and the related gold(I) cyanide provide a fundamental context.



Table 1: Standard Thermodynamic Properties of Elemental Gold (Au)

Property	Symbol	Value	Units
Standard Enthalpy of Formation (solid)	ΔH°f	0	kJ/mol
Standard Gibbs Free Energy of Formation (solid)	ΔG°f	0	kJ/mol
Standard Molar Entropy (solid)	S°	47.4	J/(mol·K)
Specific Heat Capacity (solid, at 25°C)	ср	0.129	J/(g·K)
Enthalpy of Fusion	ΔHfus	12.5	kJ/mol
Enthalpy of Vaporization	ΔΗναρ	330	kJ/mol

Table 2: Thermodynamic Properties of Gold(I) Cyanide (AuCN)

Property	Symbol	Value	Units
Molar Mass	-	222.98	g/mol
Appearance	-	Yellow solid	-
Decomposition Temperature	-	Decomposes upon heating	-
Solubility in water	-	Insoluble	-

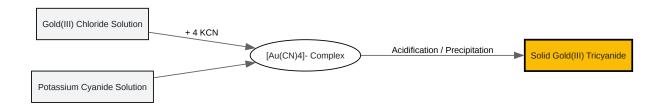
Note: Quantitative thermodynamic data for AuCN, such as enthalpy and Gibbs free energy of formation, are not consistently reported in standard databases.

Synthesis and Stability of Gold Cyanides



Gold can form cyanides in both the +1 and +3 oxidation states. Gold(I) cyanide is a well-characterized yellow solid, while gold(III) cyanide is less stable.[1]

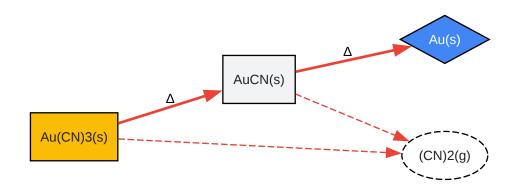
A plausible synthesis route for gold(III) cyanide could involve the reaction of a gold(III) salt, such as gold(III) chloride, with a cyanide source under controlled conditions to avoid the reduction of Au(III) to Au(II).



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Plausible synthesis pathway for Gold(III) Tricyanide.

Gold cyanides are known to be thermally unstable, typically decomposing to metallic gold and cyanogen gas upon heating.[1] The thermal decomposition of related gold(I) cyanide complexes has been studied, indicating that AuCN can be an intermediate which then decomposes at higher temperatures.[2] This suggests that Au(CN)₃ would also be highly susceptible to thermal decomposition.



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Conceptual thermal decomposition pathway of gold cyanides.



Experimental Protocols for Thermodynamic Characterization

The following section details the standard experimental methodologies that would be employed to determine the key thermodynamic properties of solid **gold tricyanide**.

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[3][4] For Au(CN)₃, this corresponds to the reaction:

$$Au(s) + 3/2 N_2(g) + 3 C(graphite) \rightarrow Au(CN)_3(s)$$

Direct measurement of this reaction is impractical. Therefore, the enthalpy of formation is typically determined indirectly using Hess's Law by measuring the enthalpy of combustion of the compound in a bomb calorimeter.[5][6]

Experimental Protocol:

- Sample Preparation: A precisely weighed sample (typically 0.5 1.5 g) of pure, dry solid Au(CN)₃ is pressed into a pellet.
- Bomb Assembly: The pellet is placed in a crucible within the bomb calorimeter. A fuse wire of known mass is positioned to be in contact with the sample.
- Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the insulated calorimeter vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- Ignition: The sample is ignited by passing an electric current through the fuse wire.
- Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

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• Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[7] The heat released by the combustion of the Au(CN)₃ sample is calculated from the observed temperature change. Corrections are made for the heat of combustion of the fuse wire. The standard enthalpy of combustion is then used, in conjunction with the known standard enthalpies of formation of the combustion products (e.g., CO₂, N₂, and potentially gold oxides), to calculate the standard enthalpy of formation of Au(CN)₃ using Hess's Law.

Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.[8][9] Differential Scanning Calorimetry (DSC) is a precise and widely used method for its determination.[10][11]

Experimental Protocol:

- Sample Preparation: A small, precisely weighed sample of solid Au(CN)₃ (typically 5-20 mg) is hermetically sealed in an aluminum or other inert crucible.
- DSC Setup: The sample crucible and an empty reference crucible are placed in the DSC cell.
- Measurement Sequence:
 - Baseline Run: An initial run is performed with two empty crucibles to measure the baseline heat flow of the instrument.
 - Standard Run: A run is performed with a standard material of known specific heat capacity (e.g., sapphire) to calibrate the instrument.
 - Sample Run: The sample crucible containing Au(CN)₃ is run under the same conditions as the baseline and standard runs.
- Temperature Program: The DSC is programmed to heat the sample and reference at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.
- Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.



 Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material, after subtracting the baseline.

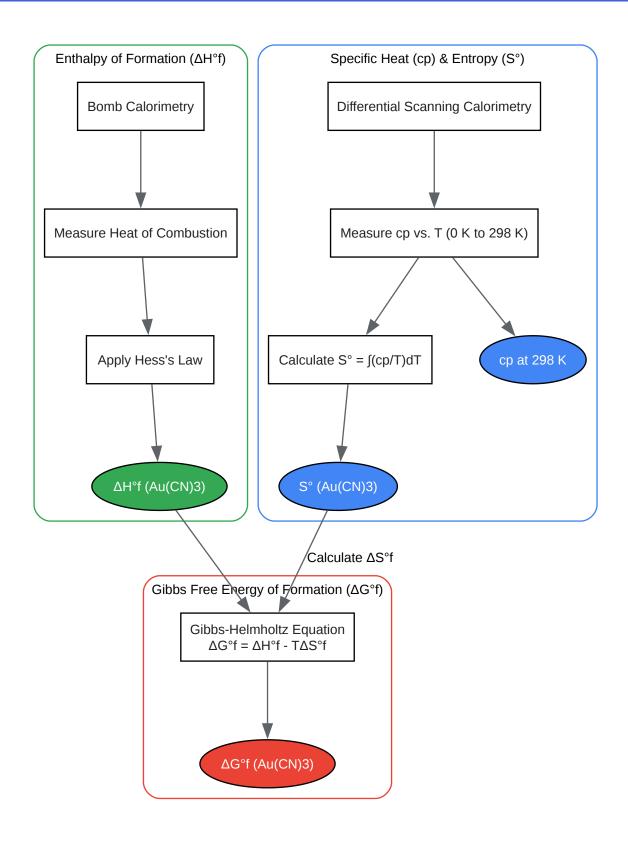
The standard Gibbs free energy of formation is the change in free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states.[12] It can be determined from the standard enthalpy of formation ($\Delta H^{\circ}f$) and the standard entropy of formation ($\Delta S^{\circ}f$) using the Gibbs-Helmholtz equation:

 $\Delta G^{\circ} f = \Delta H^{\circ} f - T \Delta S^{\circ} f$

Experimental Protocol:

- Determine ΔH°f: The standard enthalpy of formation is determined experimentally as described in section 4.1.
- Determine Standard Molar Entropy (S°): The absolute standard molar entropy of Au(CN)₃
 would be determined by measuring the heat capacity (cp) as a function of temperature from
 near absolute zero (0 K) up to the standard temperature (298.15 K). The entropy is then
 calculated by integrating cp/T with respect to temperature.
- Calculate ΔS°f: The standard entropy of formation is calculated from the absolute standard molar entropies of the compound and its constituent elements: ΔS°f = S°(Au(CN)₃) [S°(Au) + 3/2 S°(N₂) + 3 S°(C)]
- Calculate ΔG° f: The standard Gibbs free energy of formation is then calculated using the Gibbs-Helmholtz equation at the standard temperature (298.15 K).





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Experimental workflow for determining thermodynamic properties.



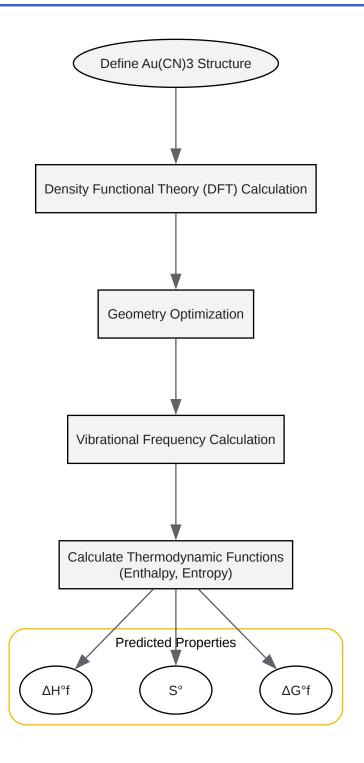
Theoretical Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry methods, particularly Density Functional Theory (DFT), can provide valuable estimates of thermodynamic properties.[13] DFT calculations can be used to determine the electronic structure and energies of molecules, from which thermodynamic quantities can be derived.[14]

Computational Workflow:

- Structure Optimization: The geometry of the Au(CN)₃ molecule or crystal lattice is optimized to find its lowest energy conformation.
- Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure. These frequencies are used to calculate the zero-point vibrational energy and the thermal contributions to enthalpy and entropy.
- Enthalpy of Formation Calculation: The enthalpy of formation is calculated by subtracting the total electronic energies of the constituent elements in their standard states from the total electronic energy of the Au(CN)₃ compound, with appropriate thermal corrections.
- Gibbs Free Energy Calculation: The Gibbs free energy is calculated from the computed enthalpy and entropy.





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Workflow for theoretical prediction of thermodynamic properties.

Conclusion



While direct experimental thermodynamic data for solid **gold tricyanide** remains elusive, this guide provides a comprehensive framework for its characterization. By leveraging data from related compounds and employing standard experimental techniques such as bomb calorimetry and differential scanning calorimetry, the key thermodynamic properties of Au(CN)₃ can be determined. Furthermore, computational methods like Density Functional Theory offer a powerful tool for predicting these properties and guiding future experimental work. A thorough understanding of the thermodynamic landscape of **gold tricyanide** is essential for advancing its potential applications in science and technology.

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